Cas no 2356149-69-2 (Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質
名前と識別子
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- Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
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- インチ: 1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,16H2,1-4H3
- InChIKey: CIGMEJWUPTURNJ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(F)=C(B2OC(C)(C)C(C)(C)O2)C=C1Cl
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Predicted)
- ふってん: 362.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 1.27±0.10(Predicted)
Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39868161-0.25g |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2356149-69-2 | 95.0% | 0.25g |
$538.0 | 2025-03-16 | |
Enamine | EN300-39868161-1.0g |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2356149-69-2 | 95.0% | 1.0g |
$584.0 | 2025-03-16 | |
Enamine | EN300-39868161-0.5g |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2356149-69-2 | 95.0% | 0.5g |
$561.0 | 2025-03-16 | |
eNovation Chemicals LLC | Y1111200-1g |
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine |
2356149-69-2 | 95% | 1g |
$780 | 2025-02-20 | |
Enamine | EN300-39868161-0.1g |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2356149-69-2 | 95.0% | 0.1g |
$515.0 | 2025-03-16 | |
Enamine | EN300-39868161-0.05g |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2356149-69-2 | 95.0% | 0.05g |
$491.0 | 2025-03-16 | |
eNovation Chemicals LLC | Y1111200-1g |
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine |
2356149-69-2 | 95% | 1g |
$780 | 2025-02-28 | |
Enamine | EN300-39868161-10.0g |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2356149-69-2 | 95.0% | 10.0g |
$2516.0 | 2025-03-16 | |
Enamine | EN300-39868161-2.5g |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2356149-69-2 | 95.0% | 2.5g |
$1147.0 | 2025-03-16 | |
Enamine | EN300-39868161-5.0g |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
2356149-69-2 | 95.0% | 5.0g |
$1695.0 | 2025-03-16 |
Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報
Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): A Comprehensive Overview
Benzenamine, also known as aniline, is a fundamental aromatic amine compound that serves as a building block in various chemical syntheses. The compound in question, Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), is a derivative of aniline with specific substituents that confer unique chemical properties and potential applications in drug discovery and materials science.
The CAS number 2356149-69-2 uniquely identifies this compound in chemical databases and regulatory systems. This identifier is essential for ensuring consistency and accuracy in scientific communication and regulatory compliance.
The structure of this compound features a benzene ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. The 4-position of the benzene ring is occupied by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group. This boron-containing moiety is significant as it introduces unique electronic and steric properties to the molecule.
The presence of halogens (chlorine and fluorine) on the benzene ring enhances the compound's reactivity and selectivity in various chemical reactions. These substituents also influence the molecule's solubility and stability under different conditions.
The dioxaborolane group at the 4-position is particularly interesting due to its potential role in cross-coupling reactions. Recent studies have highlighted the importance of such boron-containing groups in facilitating Suzuki-Miyaura couplings—a widely used method for forming carbon-carbon bonds in organic synthesis.
In terms of applications, this compound could serve as an intermediate in the synthesis of more complex molecules with potential pharmacological activity. Its structure suggests it may be useful in designing drugs targeting specific biological pathways or receptors.
Recent research has also explored the use of similar compounds in materials science, particularly in the development of advanced polymers and optoelectronic materials. The combination of halogens and boron-containing groups may impart desirable electronic properties to these materials.
In conclusion, Benzenamine derivatives like this one continue to be valuable tools in organic synthesis and materials development. Their unique structures offer opportunities for innovation across various scientific disciplines.
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